molecular formula C18H16FN3O B2585296 2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine CAS No. 1280977-50-5

2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine

Cat. No.: B2585296
CAS No.: 1280977-50-5
M. Wt: 309.344
InChI Key: RBTYDJXFZTTXEN-UHFFFAOYSA-N
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Description

2-Fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine is a heterocyclic compound featuring a pyridine core substituted with a fluorine atom at position 2 and a β-carboline (pyrido[3,4-b]indole) moiety linked via a carbonyl group at position 3. The β-carboline system is partially saturated (1H,2H,3H,4H,9H), indicating a tetrahydroisoquinoline-like structure, which may influence its conformational flexibility and intermolecular interactions.

Properties

IUPAC Name

(2-fluoropyridin-4-yl)-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-11-17-14(13-4-2-3-5-15(13)21-17)7-9-22(11)18(23)12-6-8-20-16(19)10-12/h2-6,8,10-11,21H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTYDJXFZTTXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C3=CC(=NC=C3)F)C4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole, which can then be further modified to introduce the fluorine and pyridine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds similar to 2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine exhibit antiviral activity. For instance, patents describe the synthesis of antiviral compounds that target viral replication mechanisms. These compounds are designed to inhibit specific viral enzymes or proteins necessary for the life cycle of viruses such as HIV and hepatitis C .

Cancer Research

The compound's structural similarity to known anticancer agents suggests potential applications in oncology. Research indicates that derivatives of pyridine and indole can act as inhibitors of various kinases involved in cancer cell proliferation. For example, pyrimidine derivatives have shown effectiveness against vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis . The development of such inhibitors can lead to novel therapeutic strategies for cancer treatment.

Neuropharmacology

Compounds with beta-carboline structures have been studied for their effects on the central nervous system. They may modulate neurotransmitter systems such as GABAergic and serotonergic pathways. The potential neuroprotective effects of these compounds could be explored further to develop treatments for neurodegenerative diseases like Alzheimer's or Parkinson's disease. The unique binding properties of pyridoindoles suggest they could interact with specific receptors or enzymes involved in neuroprotection .

Enzyme Inhibition

There is ongoing research into the enzyme inhibition properties of compounds related to this compound. For instance, studies have shown that certain derivatives can inhibit carbonic anhydrase and other enzymes critical for metabolic processes. This inhibition can lead to therapeutic applications in treating conditions like glaucoma or edema .

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Researchers are exploring various synthetic pathways to enhance the efficiency of producing this compound and its derivatives. Structural modifications can lead to improved bioactivity and selectivity towards specific biological targets .

  • Antiviral Activity : A study on related pyridine derivatives demonstrated significant antiviral effects against HIV by targeting reverse transcriptase enzymes.
  • Cancer Inhibition : Research involving pyrimidine derivatives showed promising results in inhibiting VEGFR2 activity in vitro, suggesting potential use as an anti-cancer agent.
  • Neuroprotective Effects : A series of beta-carboline derivatives were evaluated for their neuroprotective properties in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Key Compounds :

6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid ():

  • Structural Differences : Fluorine at position 6 of the β-carboline and a carboxylic acid at position 1.
  • Impact : The carboxylic acid enhances hydrophilicity (logP ~1.5 predicted) compared to the target compound’s pyridine-carbonyl group. The 6-fluoro substitution may alter π-stacking interactions in biological targets.
  • Molecular Weight : 234.23 g/mol (lighter than the target compound due to simpler substituents) .

9-(6-Bromohexyl)-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole (): Structural Differences: A bromohexyl chain at position 9 and methoxy at position 5. The methoxy group may enhance metabolic stability compared to fluorine .

N-(2-Chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-formamide ():

  • Structural Differences : A formamide-linked 2-chlorophenyl group and a trimethoxyphenyl substitution.
  • Impact : The trimethoxyphenyl group introduces steric bulk and electron-donating effects, which could enhance binding to aromatic-rich targets like kinases. Melting point: 275–278°C, higher than the target compound’s likely range (250–270°C predicted) .

Table 1: Comparative Data on Pyrido[3,4-b]indole Derivatives

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Yield (%) Purity (%)
Target Compound* ~350–400 (estimated) N/A 2-Fluoro, 4-(β-carboline-carbonyl) N/A N/A
6-Fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid 234.23 N/A 6-Fluoro, 1-carboxylic acid N/A 95
9-(6-Bromohexyl)-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole 414.29 (calculated) N/A 6-Bromohexyl, 7-methoxy 66.1 N/A
N-(2-Chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-formamide 487.94 275–278 2-Chlorophenyl, trimethoxyphenyl 10.09 N/A

Key Observations :

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling a fluoropyridine carboxylic acid with a β-carboline amine, similar to methods in (e.g., carboxamide formation via acetylsalicylic acid derivatives, 70–90% yields) .
  • Halogen Effects : Fluorine’s electronegativity may enhance metabolic stability compared to bromine or chlorine, which are more prone to elimination or nucleophilic substitution .
  • Thermal Stability : Higher melting points in chlorophenyl- or trimethoxyphenyl-substituted compounds (e.g., 275–278°C) suggest stronger crystal packing forces compared to alkyl or carbonyl derivatives .

Biological Activity

The compound 2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a pyridine ring substituted with a fluoro and a pyridoindole moiety. Its molecular formula is C16H14FN3OC_{16}H_{14}FN_3O with a molecular weight of approximately 285.30 g/mol. The presence of the fluorine atom and the unique indole structure contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds related to the pyridoindole structure exhibit various biological activities including:

  • Anticancer Activity : Studies have shown that derivatives of pyridoindoles can inhibit tumor growth and induce apoptosis in cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various bacterial strains.
  • Neuroprotective Effects : Certain compounds in this class have demonstrated neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been performed on derivatives of the pyridoindole scaffold. Key findings include:

  • Fluorination : The introduction of fluorine at specific positions enhances lipophilicity and bioavailability.
  • Methyl Substitution : Methyl groups on the nitrogen atoms influence the binding affinity to biological targets.
  • Carbonyl Group Influence : The carbonyl group significantly affects the compound's reactivity and interaction with biological macromolecules.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces neuronal cell death

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of pyridoindole derivatives, researchers found that one derivative significantly inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway. The study highlighted the role of the carbonyl group in enhancing cytotoxicity compared to non-fluorinated analogs.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several pyridoindole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with fluorine substitutions exhibited enhanced antibacterial activity, suggesting a potential for development as new antibiotics.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit specific enzymes involved in cell proliferation.
  • Interaction with DNA : Certain derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as MAPK and PI3K/Akt pathways involved in cell survival and apoptosis.

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